

Eleutheroside C in Eleutherococcus senticosus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eleutheroside C	
Cat. No.:	B1365988	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eleutheroside C and Eleutherococcus senticosus

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a species of small, woody shrub belonging to the Araliaceae family, native to Northeastern Asia[1]. It has a long history of use in traditional Chinese medicine and is recognized for its adaptogenic properties, which help the body resist stressors[1]. The pharmacological effects of E. senticosus are attributed to a diverse group of chemical compounds, primarily eleutherosides[2].

Eleutherosides are a class of glycosides with varied chemical structures[2]. Among them is **Eleutheroside C**, also known as ethyl α -D-galactoside[2]. While other eleutherosides, such as B and E, are more extensively studied and used as marker compounds for the standardization of E. senticosus extracts, **Eleutheroside C** is also considered a bioactive constituent[3][4]. This technical guide provides an in-depth overview of **Eleutheroside C**, focusing on its extraction from E. senticosus, analytical quantification, and biological activities, with a particular emphasis on its potential mechanisms of action.

1.1 Chemical Properties of Eleutheroside C

Eleutheroside C is a glycoside with the following chemical properties:

Property	Value	Reference
Systematic Name	Ethyl α-D-galactopyranoside	[2]
Synonyms	Eleutheroside C, Ethyl alpha- D-galactoside	[2]
CAS Number	15486-24-5	[5]
Molecular Formula	C8H16O6	[5]
Molecular Weight	208.21 g/mol	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[5][6]

Extraction and Quantification of Eleutheroside C

The extraction and quantification of **Eleutheroside C** from Eleutherococcus senticosus are critical steps for research and development. While specific quantitative data for **Eleutheroside C** is not as abundant as for other eleutherosides, the methodologies employed for the broader class of eleutherosides are applicable.

2.1 Extraction Methodologies

Various methods have been developed for the extraction of eleutherosides from E. senticosus, each with its own advantages in terms of efficiency and selectivity.

2.1.1 Solvent Extraction

Solvent extraction is a common method for obtaining eleutherosides. Due to their hydrophilic nature, polar solvents are typically used.

- Maceration: Soaking the plant material in a solvent at room temperature for an extended period. A study on E. senticosus fruits utilized maceration in 40% ethanol for 30 days[7].
- Sonication: Using ultrasound to facilitate the extraction process. Dried fruits of E. senticosus have been extracted with methanol in an ultrasonic bath[8].

• Heat Reflux Extraction: Boiling the solvent with the plant material to increase extraction efficiency. This method has been used with 75% aqueous ethanol[9].

2.1.2 Enzyme-Assisted Extraction

Enzymatic treatment can enhance the extraction yield by breaking down the plant cell walls, releasing the bioactive compounds. For instance, the use of Novozyme 33095 has been shown to increase the yield of Eleutherosides B and E[5].

2.2 Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of eleutherosides. While methods often focus on Eleutherosides B and E, they can be adapted for **Eleutheroside C**.

2.2.1 Typical HPLC Parameters

Parameter	Description	
Column	Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm)[10]	
Mobile Phase	A gradient of water (often with an acid modifier like phosphoric acid or formic acid) and acetonitrile[10][11]	
Flow Rate	Typically around 0.8-1.0 mL/min[10]	
Detection	UV detection at approximately 210-220 nm[3] [11] or Mass Spectrometry (MS) for higher specificity and sensitivity.	
Column Temperature	Maintained at a constant temperature, for example, 25°C[11].	

2.3 Quantitative Data

Specific quantitative data for **Eleutheroside C** in various E. senticosus extracts is limited in the available literature. However, studies have reported the content of other major eleutherosides, which provides context for the general composition of the extracts.

Eleutheroside	Plant Part	Extraction Solvent	Concentration (mg/g of dry weight)	Reference
Eleutheroside B	Roots	Not specified	0.82 - 3.74	[3]
Eleutheroside E	Roots	Not specified	0.52 - 1.98	[3]
Eleutheroside B	Stems	Not specified	0.93 - 4.51	[3]
Eleutheroside E	Stems	Not specified	0.67 - 2.89	[3]
Eleutheroside B	Leaves	Not specified	0.31 - 1.25	[3]
Eleutheroside E	Leaves	Not specified	0.22 - 0.98	[3]

Biological Activities and Mechanisms of Action

Eleutherococcus senticosus extracts, rich in eleutherosides, have been traditionally used for their adaptogenic and anti-fatigue properties. While research on **Eleutheroside C** is less extensive than on other constituents, network pharmacology studies have predicted its involvement in these effects.

3.1 Anti-Fatigue Effects

Network pharmacology studies have identified **Eleutheroside C** as a critical component in the anti-fatigue effects of E. senticosus. These studies predict that **Eleutheroside C** may exert its effects by targeting key proteins and signaling pathways.

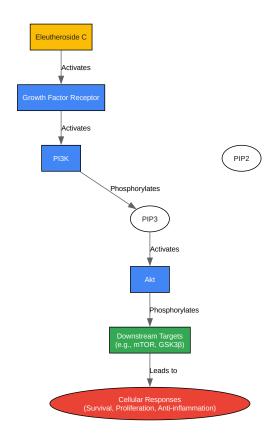
3.1.1 Predicted Anti-Fatigue Targets and Signaling Pathways

A network analysis of the active ingredients of E. senticosus predicted that **Eleutheroside C**, along with other eleutherosides, contributes to the anti-fatigue effect by modulating several key targets and pathways[5].

- Core Targets: HSP90AA1, STAT3, VEGFA, and MMP9[5].
- Signaling Pathways:
 - HIF-1 signaling pathway[5]

- PI3K-Akt signaling pathway[5]
- Insulin signaling pathway[5]

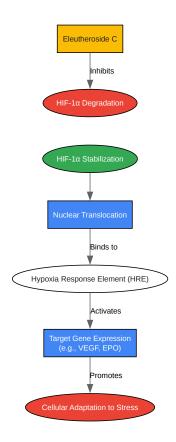
While these pathways have been experimentally validated for other eleutherosides and the whole extract, direct experimental evidence for **Eleutheroside C**'s specific role is still emerging.


3.2 Proposed Signaling Pathways

Based on predictive studies and experimental data from related compounds, the following signaling pathways are proposed for the biological activity of **Eleutheroside C**.

3.2.1 PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its activation is implicated in the neuroprotective and anti-inflammatory effects of various natural compounds.


Click to download full resolution via product page

Caption: Proposed activation of the PI3K-Akt signaling pathway by **Eleutheroside C**.

3.2.2 HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor- 1α (HIF- 1α) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia) and is also implicated in cellular metabolism and stress responses.

Click to download full resolution via product page

Caption: Proposed modulation of the HIF-1 α signaling pathway by **Eleutheroside C**.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro evaluation of **Eleutheroside C** from Eleutherococcus senticosus.

4.1 Protocol for Extraction of Eleutherosides

This protocol is a general method that can be optimized for **Eleutheroside C**.

Objective: To extract eleutherosides from dried E. senticosus root powder.

Materials:

- · Dried and powdered E. senticosus root
- 70% Ethanol (v/v)
- Reflux apparatus (round-bottom flask, condenser)
- Heating mantle
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

Procedure:

- Weigh 10 g of powdered E. senticosus root and place it in a 250 mL round-bottom flask.
- · Add 100 mL of 70% ethanol to the flask.
- Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.
- Maintain the reflux for 2 hours.
- Allow the mixture to cool to room temperature.
- Filter the extract through filter paper to remove the solid plant material.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
- The crude extract can be further purified using chromatographic techniques if necessary.

Click to download full resolution via product page

Caption: Workflow for the extraction of eleutherosides from E. senticosus.

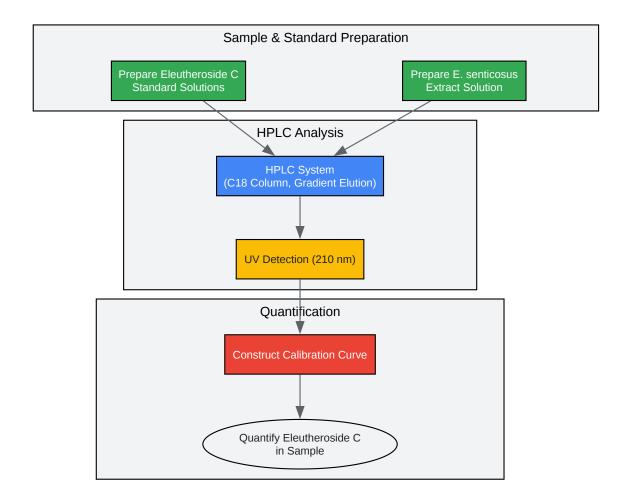
4.2 Protocol for HPLC Quantification of Eleutheroside C

This protocol is adapted from methods used for other eleutherosides and should be validated for **Eleutheroside C**.

Objective: To quantify the concentration of **Eleutheroside C** in an E. senticosus extract.

Materials:

- E. senticosus extract
- Eleutheroside C standard
- HPLC grade acetonitrile
- HPLC grade water
- · Phosphoric acid
- HPLC system with a C18 column and UV detector


0.45 μm syringe filters

Procedure:

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% phosphoric acid in water.
 - Mobile Phase B: Acetonitrile.
- Preparation of Standard Solutions:
 - Prepare a stock solution of **Eleutheroside C** standard in methanol (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 μg/mL.
- Preparation of Sample Solution:
 - Dissolve a known amount of the E. senticosus extract in methanol to a final concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.45 μm syringe filter.
- HPLC Analysis:
 - Set up the HPLC system with a C18 column.
 - Use a gradient elution program, for example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
 - Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
 - Set the UV detector to 210 nm.
 - Inject 10 μL of each standard and the sample solution.
- Quantification:

- Construct a calibration curve by plotting the peak area of the Eleutheroside C standard against its concentration.
- Determine the concentration of **Eleutheroside C** in the sample by comparing its peak area to the calibration curve.

Click to download full resolution via product page

Caption: Workflow for the HPLC quantification of **Eleutheroside C**.

4.3 Protocol for In Vitro Anti-Fatigue Assay (Forced Swimming Test)

This in vivo protocol is a standard method to assess the anti-fatigue properties of a compound.

Objective: To evaluate the anti-fatigue effect of **Eleutheroside C** in mice.

Materials:

- Male ICR mice (20-25 g)
- Eleutheroside C
- Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
- Swimming tank (e.g., 50 cm height, 30 cm diameter) filled with water at 25 ± 1°C
- Lead wire (5% of body weight)

Procedure:

- Acclimatize the mice for one week.
- Divide the mice into groups (e.g., vehicle control, positive control, different doses of Eleutheroside C).
- Administer Eleutheroside C or vehicle orally to the mice once daily for a specified period (e.g., 28 days).
- On the final day of the experiment, 30 minutes after the last administration, attach a lead wire (5% of body weight) to the tail of each mouse.
- Place the mice individually into the swimming tank.
- Record the swimming time from the beginning of swimming until exhaustion. Exhaustion is
 defined as the inability of the mouse to rise to the surface to breathe for 10 seconds.
- At the end of the experiment, collect blood and tissue samples for biochemical analysis (e.g., blood lactate, serum urea nitrogen, tissue glycogen).

Conclusion

Eleutheroside C is a bioactive constituent of Eleutherococcus senticosus with potential antifatigue properties. While it is less studied than other major eleutherosides, network pharmacology studies suggest its involvement in key signaling pathways such as PI3K-Akt and HIF-1α. The methodologies for extraction and quantification of eleutherosides are well-established and can be applied to further investigate **Eleutheroside C**. Future research should focus on isolating pure **Eleutheroside C** and experimentally validating its specific biological activities and molecular mechanisms to fully elucidate its therapeutic potential. This will require detailed in vitro and in vivo studies to confirm the predicted targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Cys255 in HIF-1α as a novel site for development of covalent inhibitors of HIF-1α/ARNT PasB domain protein—protein interaction PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Eleutheroside B induces apoptosis and autophagy of lung cancer cells by regulating PI3K/Akt/mTOR pathway] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive extracts and association with C and N in Eleutherococcus senticosus subjected to chitosan nanoparticles in contrasting light spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model PMC [pmc.ncbi.nlm.nih.gov]
- 11. The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Eleutheroside C in Eleutherococcus senticosus Extracts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365988#eleutheroside-c-in-eleutherococcus-senticosus-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com